[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)
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Overview
Description
[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+) is a copper coordination entity.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Ternary complexes of binuclear copper(II) nitrate with various ligands, including diamines, have been synthesized, showing significant inhibition against selected Gram-positive and moderate effect against Gram-negative bacteria as well as pathogenic fungi. This suggests potential antimicrobial applications (Abou-hussein, Mahmoud, & Linert, 2011).
Anion Binding and Structural Studies
Copper(II) complexes with reinforced open-chain tetramines exhibit specific anion binding behaviors, which are influenced by the steric effects and the metal–anion interaction. Such studies provide insights into the structural and electronic properties of these complexes (Boiocchi, Fabbrizzi, Foti, & Poggi, 2005).
Catalytic Activities
Copper(II) complexes with certain ligands have shown catalytic activity in the oxidation of phenol to catechol and hydroquinone, highlighting their potential as catalysts in organic synthesis (Maurya, Titinchi, & Chand, 2002).
Electrochemical and Magnetic Studies
Research on binuclear copper(II) complexes derived from unsymmetrical polydentate ligands has provided valuable data on their magnetic and electrochemical properties, contributing to the understanding of metal-metal interactions and electron transfer processes (Kamatchi, Selvaraj, & Kandaswamy, 2005).
Water Clustering and Supramolecular Assemblies
Studies on copper(II) Schiff base complexes have revealed the formation of cyclic water clusters and supramolecular assemblies, demonstrating the intricate interactions between metal complexes and water molecules, which are of interest in the field of supramolecular chemistry (Roy et al., 2017).
Properties
Molecular Formula |
C7H20CuN4+2 |
---|---|
Molecular Weight |
223.81 g/mol |
IUPAC Name |
copper;N,N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4.Cu/c8-2-6-10-4-1-5-11-7-3-9;/h10-11H,1-9H2;/q;+2 |
InChI Key |
FNSJCPAXFHHNHH-UHFFFAOYSA-N |
SMILES |
C(CNCCN)CNCCN.[Cu+2] |
Canonical SMILES |
C(CNCCN)CNCCN.[Cu+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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